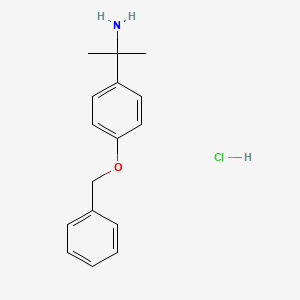

1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride” is a chemical compound with the molecular formula C13H15ClN2O . It is related to the compound “(4-(Benzyloxy)phenyl)hydrazine hydrochloride” which has a CAS number of 52068-30-1 .

Molecular Structure Analysis

The molecular structure of “1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride” can be represented by the InChI code: 1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride” include a molecular weight of 250.724 . The compound has a boiling point of 395.8ºC at 760 mmHg and a melting point of 187-189ºC .Applications De Recherche Scientifique

Platinum-Catalyzed Hydroamination

The compound 1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride is a secondary alkylamine that can participate in intramolecular hydroamination reactions. For instance, benzyl-2,2-diphenyl-4-pentenylamine reacts with a catalytic mixture to form pyrrolidine derivatives, as demonstrated by Bender and Widenhoefer (2005). This process, which uses platinum as a catalyst, is notable for its functional group compatibility and minimal sensitivity to moisture (Bender & Widenhoefer, 2005).

Electrophilic Trifluoromethylation

Methyltrioxorhenium, serving as a catalyst, enables the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, including the likes of 1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride. This reaction, typically carried out in chloroform at 70 °C, involves hypervalent iodine reagents and displays an induction period. EPR monitoring suggests the involvement of radical species (Mejía & Togni, 2012).

Luminescent and Sorption Properties

A porous metal-organic framework (MOF) constructed with Zn4O clusters and certain linkers, including derivatives of 1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride, exhibits significant porosity and hydrophobic channels. This MOF shows a high sorption capacity for benzene and toluene, along with intriguing two-step sorption behavior for methanol. Additionally, it demonstrates guest-dependent luminescent properties, highlighting its potential utility in sensing applications (Hou, Lin, & Chen, 2008).

Safety and Hazards

Safety data for “1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

2-(4-phenylmethoxyphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-16(2,17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13;/h3-11H,12,17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTZGRCGDQVSPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyloxyphenyl)-1-methylethylamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)

![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)

![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2647503.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)

![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)

![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647514.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)